2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Drug Design Physicochemical Properties ADME

Researchers building focused quinoline libraries often struggle to source intermediates with well-characterized electronic substituent effects. 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide solves this with: • Defined 3-methoxy EDG for SAR exploration where electron-donating effects are underexplored • Reactive carbohydrazide enabling one-step hydrazone condensation with aldehydes/ketones • Demethylatable to phenol for late-stage bioconjugation without scaffold alteration Supplied at ≥97% purity with a well-characterized GHS07 irritant hazard profile, reducing in-house safety testing before scale-up.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 524927-22-8
Cat. No. B2518729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)quinoline-4-carbohydrazide
CAS524927-22-8
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
InChIInChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
InChIKeyPLHPNYOTIABGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide (CAS 524927-22-8) is a Key Quinoline Building Block


2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a synthetic heterocyclic compound combining a quinoline core with a 3-methoxyphenyl substituent and a reactive carbohydrazide group at the 4-position. It is primarily employed as a versatile intermediate for constructing diverse heterocyclic scaffolds, including quinazolinones and triazoles, which are of significant interest in medicinal chemistry [1]. The compound is available from multiple chemical suppliers with purities typically around 97% .

The Risk of Substituting 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide with Generic Analogs


Direct substitution of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide with other 2-arylquinoline-4-carbohydrazides, such as the 3-chloro or 4-bromo analogs, is not scientifically sound due to the profound impact of the aryl substituent on both biological activity and chemical reactivity. Research on related 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones demonstrates that even minor substituent changes on the phenyl ring drastically alter antimicrobial potency profiles, with nitro-substituted derivatives exhibiting the most potent antifungal and antibacterial activities against E. coli, while other analogs were inactive [1]. Similar structure-activity relationship (SAR) sensitivity has been observed in anticancer applications, where the specific aryl group is a critical determinant of cytotoxicity against breast cancer cell lines [2]. Therefore, until directly compared, no generic analog can be assumed to be a functionally equivalent replacement.

Quantitative Differentiation of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: Head-to-Head Evidence


Physicochemical Profile: Direct Comparison with the 4-Bromo Analog for Drug Design

In the absence of direct biological assay data for the target compound, its fundamental differentiation lies in its calculated physicochemical properties, which are critical for early-stage drug discovery. A direct comparison with 2-(4-bromophenyl)quinoline-4-carbohydrazide, a scaffold used in designing microbial DNA-gyrase inhibitors [1], reveals significant differences. The target compound's 3-methoxy substituent results in a lower LogP and higher polar surface area compared to the 4-bromo analog, predicting better aqueous solubility and a distinct hydrogen-bonding profile. This makes the target compound a more suitable starting point for optimizing oral bioavailability and reducing lipophilicity-driven toxicity.

Drug Design Physicochemical Properties ADME

Potential in Anti-Breast Cancer Research: Differentiating from the 3-Chloro Analog

While no direct activity data exists for the target compound, class-level inference from a closely related analog provides a crucial differentiation hypothesis. The 3-chloro analog, 2-(3-chlorophenyl)quinoline-4-carbohydrazide, has been explicitly studied and shown to exhibit significant anticancer activity against the MDA-MB-231 breast cancer cell line, proving more potent than cisplatin but less so than doxorubicin [1]. The target compound's methoxy group is an electron-donating substituent, in contrast to the chlorine's electron-withdrawing nature. This fundamental electronic difference is known to modulate interactions with biological targets such as EGFR-TK, making the target compound a distinct and non-redundant candidate for exploring electronic effects in anticancer SAR studies.

Anticancer Breast Cancer SAR

Synthetic Utility: The Methoxy Group as a Structural Handle for Heterocycle Synthesis

The 3-methoxyphenyl group provides a unique synthetic handle not found in its halogenated or unsubstituted phenyl analogs. It is specifically noted as being useful in the synthesis of heterocyclic scaffolds like quinazolinones or triazoles [1]. The methoxy group can later be demethylated to a reactive phenol, offering a path for further functionalization that is impossible for chloro or methyl analogs without additional steps. This convergent synthetic utility directly differentiates it from its closest analogs for researchers performing scaffold diversification.

Organic Synthesis Heterocycles Building Block

Safety and Handling Profile Compared to Common Solvents and Ligands

Specific hazard data from supplier safety data sheets provides a quantifiable procurement differentiator. The compound is classified under GHS07 as an irritant, with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This clearly defined profile allows for direct comparison with alternative reagents that may carry more hazardous profiles, such as specific organ toxicity or carcinogenicity, enabling a safer lab choice when all other activity parameters are equal or unknown.

Lab Safety Hazard Assessment Procurement

Where to Prioritize 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide over Analogs


Scaffold Diversification for Medicinal Chemistry Library Synthesis

Utilize this compound as the core starting material for generating focused libraries of 2,4-disubstituted quinoline derivatives. Its specific 3-methoxy group allows for exploration of electronic effects on biological targets where electron-donating substituents are underexplored, as suggested by SAR studies on the 3-chloro analog [1]. The reactive carbohydrazide enables condensation reactions with various aldehydes or ketones to yield hydrazones with potential biological activity [2].

Development of Novel Antimicrobial Hydrazone Derivatives with Tuned Lipophilicity

Based on the established antimicrobial activity of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones [2], this specific compound serves as an ideal precursor. Its in silico LogP of 2.4 is lower than that of many halogenated analogs, making it a prime candidate for synthesizing derivatives with improved aqueous solubility and a better balance between hydrophobicity and antimicrobial activity, addressing a key challenge identified in the class [2].

Targeted Synthesis of Phenol-Functionalized Quinoline Probes

When the synthetic objective requires a late-stage phenolic group for bioconjugation or further derivatization, this compound is the indispensable choice. Unlike its chloro or methyl analogs, the 3-methoxy group can be cleanly demethylated to a phenol [3]. This enables the creation of quinoline-based chemical probes for target identification studies without altering the core scaffold.

Safer Replacement in Laboratory Scale-Up and Educational Settings

In academic or industrial settings where large quantities of a quinoline-4-carbohydrazide are needed, the well-defined and moderate hazard profile (GHS07, irritant) of this compound makes it a safer alternative to other, less-characterized analogs. This reduces the need for extensive in-house safety testing before scale-up, de-risking the procurement process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.